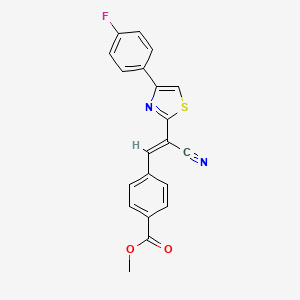

![molecular formula C18H17FN4O2 B3017610 1-[2-(4-氟苯基)-2-羟乙基]-N-(3-甲基苯基)-1H-1,2,4-三唑-3-甲酰胺 CAS No. 2109562-35-6](/img/structure/B3017610.png)

1-[2-(4-氟苯基)-2-羟乙基]-N-(3-甲基苯基)-1H-1,2,4-三唑-3-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of triazole derivatives often involves the coupling of various chemical groups to a triazole ring. For instance, the synthesis of 1-[(2-hydroxy-1-(hydroxymethyl)ethoxy)methyl]-1,2,4-triazole carboxamides involves the coupling of a trimethylsilyl derivative of methyl 1,2,4-triazole-3-carboxylate with a protected glycerol derivative, followed by amination and deprotection steps . Similarly, the synthesis of 3-amino-4-morpholino-N-[2-(trifluoromethoxy)phenyl]-1H-indazole-1-carboxamide and 3-amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide includes condensation reactions starting from difluorobenzonitrile, followed by amination and cyclisation . These methods demonstrate the versatility of triazole chemistry in creating a wide array of functionalized compounds.

Molecular Structure Analysis

The molecular structure of triazole derivatives is characterized by the presence of a 1,2,4-triazole ring, which can be substituted at various positions to yield compounds with different properties. For example, the crystal structure of a morpholino-indazole-carboxamide derivative shows that it belongs to the monoclinic system with specific cell parameters, indicating a well-defined three-dimensional arrangement . The dihedral angles between the triazole ring and adjacent benzene rings in another derivative are reported, which can influence the compound's intermolecular interactions and stability .

Chemical Reactions Analysis

Triazole derivatives can undergo various chemical reactions, including Fries rearrangement, which is a regioselective process. An example of this is the synthesis of 2-fluoro-N-(3-methylsulfanyl-1H-1,2,4-triazol-5-yl)benzamide through a microwave-assisted Fries rearrangement under catalyst- and solvent-free conditions . This reaction demonstrates the potential for efficient and environmentally friendly synthetic routes for triazole compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of triazole derivatives are influenced by their molecular structure. For instance, the intermolecular hydrogen bonding plays a crucial role in stabilizing the crystal structure of certain compounds . Additionally, the presence of substituents such as fluorine can affect the compound's density and other physical properties. The thermal stability and luminescence of coordination polymers based on 1,2,4-triazole derivatives also highlight the diverse properties that these compounds can exhibit .

科学研究应用

合成和结构分析

- 化合物合成和晶体结构测定是涉及 1,2,4-三唑衍生物研究的关键方面。例如,Hao 等人 (2017) 合成了一种相关的化合物并分析了其晶体结构,提供了对其分子构象和相互作用的见解 (Hao 等人,2017)。

生物活性

- 这些化合物的生物活性,特别是与癌症相关的活性,一直是研究的重点。Lei 等人 (2014) 合成了基于 1,2,4-三唑核苷的新型抗癌核苷,证明了这些化合物在癌症治疗中的潜力 (Lei 等人,2014)。

抗菌研究

- 1,2,4-三唑衍生物的抗菌特性已得到探索。Desabattina 等人 (2014) 合成了一类新型 1,2,4-三唑衍生物,发现卤代取代化合物表现出很强的抗菌特性 (Desabattina 等人,2014)。

生物成像中的荧光探针

- 这些化合物在生物成像中具有应用。Iniya 等人 (2014) 开发了一种基于三唑的 Zn2+ 成像荧光化学传感器,展示了这些化合物在生物成像应用中的效用 (Iniya 等人,2014)。

酶抑制研究

- 三唑衍生物的酶抑制潜力已得到研究,对治疗阿尔茨海默病和糖尿病等疾病具有意义。Saleem 等人 (2018) 合成了一种表现出中等酶抑制潜力的化合物,突出了这些分子的治疗潜力 (Saleem 等人,2018)。

除草剂活性

- 一些 1,2,4-三唑衍生物显示出作为除草剂的潜力。Fan 等人 (2015) 开发了一种高效的除草剂 carfentrazone-ethyl 合成方法,表明了这些化合物在农业中的应用 (Fan 等人,2015)。

作用机制

未来方向

属性

IUPAC Name |

1-[2-(4-fluorophenyl)-2-hydroxyethyl]-N-(3-methylphenyl)-1,2,4-triazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17FN4O2/c1-12-3-2-4-15(9-12)21-18(25)17-20-11-23(22-17)10-16(24)13-5-7-14(19)8-6-13/h2-9,11,16,24H,10H2,1H3,(H,21,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFRFDBILDKGUQB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)C2=NN(C=N2)CC(C3=CC=C(C=C3)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17FN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![tert-butyl N-[1-(4-bromo-3-chlorophenyl)cyclopropyl]carbamate](/img/structure/B3017531.png)

![dimethyl 2-[[(Z)-2-cyano-3-(4-methoxyphenyl)prop-2-enoyl]amino]benzene-1,4-dicarboxylate](/img/structure/B3017532.png)

![2-((5,5-dioxido-3a,4,6,6a-tetrahydrothieno[3,4-d]thiazol-2-yl)(4-methoxyphenyl)amino)-N-(m-tolyl)acetamide](/img/structure/B3017533.png)

![N-(4-methoxyphenyl)-2-[(6-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide](/img/structure/B3017535.png)

![2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-5-methyl-6,7,8,9-tetrahydropyrazolo[1,5-a]quinazoline](/img/structure/B3017536.png)

![(E)-3-[3-(3-nitrophenyl)-1-phenylpyrazol-4-yl]prop-2-enoic acid](/img/structure/B3017537.png)

![4-bromo-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide](/img/structure/B3017538.png)

![N-(4-methylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B3017539.png)

![[2-(Prop-2-en-1-yloxy)phenyl]methanamine](/img/structure/B3017540.png)

![2-fluoro-N-[2-hydroxy-2-(3-methoxyphenyl)ethyl]pyridine-4-carboxamide](/img/structure/B3017546.png)

![1-{4-[4-(2-Furoyl)-1-piperazinyl]-6-methyl-1-phenyl-2-thioxo-1,2-dihydro-5-pyrimidinyl}ethanone](/img/structure/B3017548.png)